molecular formula C22H22N4O B4540646 4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone

4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone

Cat. No. B4540646
M. Wt: 358.4 g/mol
InChI Key: ZQPMYEMDFLZNFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazinone derivatives, including the one , often involves multi-component reactions that allow for the construction of complex molecules in a single step. An efficient method for synthesizing such derivatives involves a one-pot, four-component condensation reaction, utilizing components like phthalohydrazide, a benzaldehyde derivative, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium. This method yields the desired products in good to excellent yields, highlighting the efficiency and versatility of this synthetic approach in producing phthalazinone derivatives (L. Torkian et al., 2011).

Molecular Structure Analysis

Phthalazinone derivatives exhibit a rich diversity in molecular structure, which significantly influences their chemical and physical properties. The structural analysis often involves various spectroscopic techniques such as NMR, IR, and MS, providing detailed insights into the molecular framework and functional groups present in these compounds. For instance, the synthesis of 1,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine involves the reaction of 1,4-bihydrazine-phthalazine with pentane-2,4-dione, where the molecular structure is elucidated using IR, 1H NMR, and MS techniques (Lin Cui-wu, 2008).

Chemical Reactions and Properties

Phthalazinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. These reactions include condensation with secondary amines and formaldehyde to yield N-Mannich bases, cyanoethylation with acrylonitrile, and interaction with aromatic thiols. Such reactions not only demonstrate the reactivity of these compounds but also their potential for further functionalization and application in different chemical contexts (A. Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. For example, the solubility in common organic solvents and the high glass transition temperatures of certain phthalazinone-based polybenzimidazoles indicate their potential use in high-performance materials and membranes. These properties are typically characterized using techniques like wide-angle X-ray diffraction (WAXD) and differential scanning calorimetry (DSC) (Chengde Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of phthalazinone derivatives, such as reactivity towards nucleophiles, electrophiles, and various reagents, define their applications in chemical syntheses, material science, and potentially in pharmaceuticals. The ability to undergo reactions like Mannich base formation, cyanoethylation, and condensation with amines highlights the versatility and reactivity of these compounds, paving the way for the synthesis of a wide array of functionalized derivatives with specific properties and applications (A. Mustafa et al., 1964).

properties

IUPAC Name

4-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylphenyl]-2-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-9-10-17(12-18(14)13-26-16(3)11-15(2)23-26)21-19-7-5-6-8-20(19)22(27)25(4)24-21/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPMYEMDFLZNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CN4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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